3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile is an organic compound with the molecular formula C13H10N2OS and a molecular weight of 242.3 g/mol This compound is known for its unique structural features, which include a sulfinyl group attached to a methylphenyl ring and an isonicotinonitrile moiety
Preparation Methods
The synthesis of 3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzenesulfinyl chloride and isonicotinonitrile.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is then purified using column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines to form amides.
Common reagents and conditions used in these reactions include organic solvents, appropriate catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. The nitrile group can interact with enzymes and proteins, potentially modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile can be compared with similar compounds such as:
3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile: This compound has a sulfanyl group instead of a sulfinyl group, leading to different reactivity and properties.
3-[(4-Methylphenyl)sulfonyl]isonicotinonitrile: This compound has a sulfonyl group, which is more oxidized than the sulfinyl group, resulting in different chemical behavior.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfinylpyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-10-2-4-12(5-3-10)17(16)13-9-15-7-6-11(13)8-14/h2-7,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYNIVXGBRFGFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=C(C=CN=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.